

Faicar biosynthesis pathway intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Faicar**

Cat. No.: **B109678**

[Get Quote](#)

An In-depth Technical Guide to the Intermediates of the **FAICAR** Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signal transduction.^{[1][2]} A critical intermediate in this pathway is 5-Formamidoimidazole-4-carboxamide ribotide (**FAICAR**).^{[3][4]} This technical guide provides a comprehensive overview of the **FAICAR** biosynthesis pathway, its intermediates, the enzymes involved, quantitative data, and detailed experimental protocols relevant to its study. Understanding this pathway is crucial for research in metabolic disorders, oncology, and infectious diseases, as targeting purine biosynthesis is a key strategy in the development of therapeutic agents.^[5]

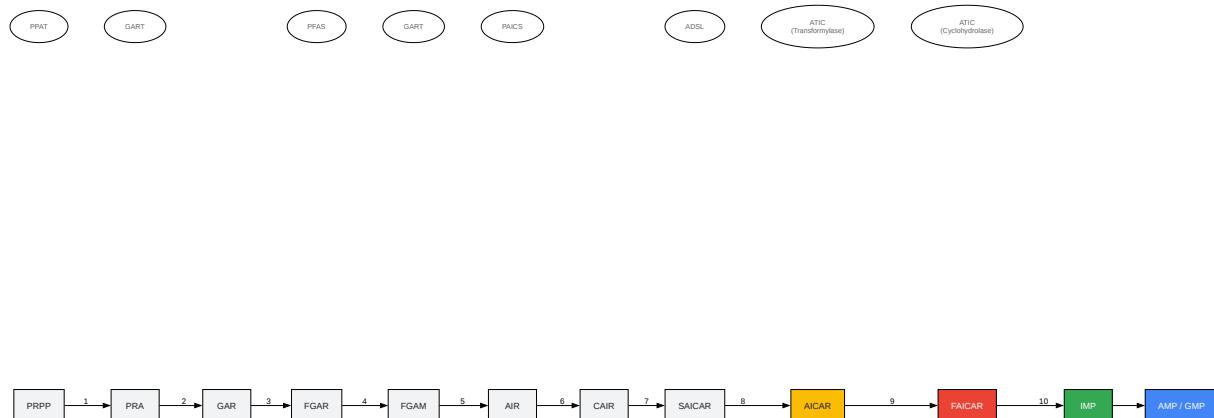
The De Novo Purine Biosynthesis Pathway

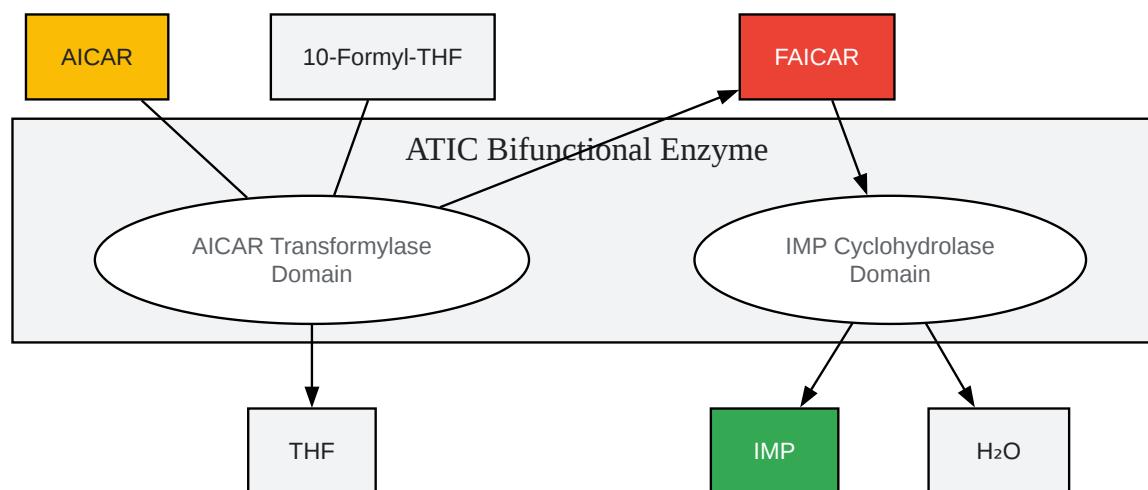
The de novo synthesis of purines involves a ten-step enzymatic pathway that converts phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This process occurs in the cytosol and involves six enzymes in humans, some of which are multifunctional. The pathway is highly conserved across various organisms.

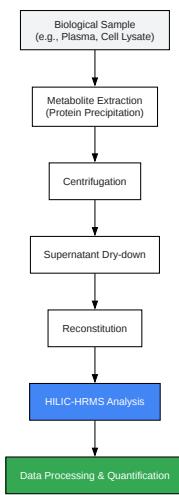
The intermediates leading to the synthesis of **FAICAR** are:

- Phosphoribosyl pyrophosphate (PRPP)
- 5-Phosphoribosylamine (PRA)
- Glycinamide ribonucleotide (GAR)
- Phosphoribosyl-N-formylglycineamide (FGAR)
- 5-Phosphoribosylformylglycinamide (FGAM)
- 5-Aminoimidazole ribotide (AIR)
- 5-Phosphoribosyl-4-carboxy-5-aminoimidazole (CAIR)
- Phosphoribosylaminoimidazolesuccinocarboxamide (SAICAR)
- 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)

The final two steps of the pathway involve the conversion of AICAR to **FAICAR** and subsequently to IMP.


[Click to download full resolution via product page](#)


Figure 1: The De Novo Purine Biosynthesis Pathway.


FAICAR Synthesis and Conversion: The Role of ATIC

The final two steps of the de novo purine biosynthesis pathway are catalyzed by a single bifunctional enzyme: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC).

- **AICAR Transformylase Activity:** The transformylase domain of ATIC catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to AICAR, resulting in the formation of **FAICAR** and tetrahydrofolate (THF). This reaction is reversible.
- **IMP Cyclohydrolase Activity:** The cyclohydrolase domain of ATIC then catalyzes the intramolecular cyclization of **FAICAR**, which involves the elimination of a water molecule to form the final purine ring of Inosine Monophosphate (IMP). This step drives the overall reaction forward.

The bifunctionality of ATIC is conserved across all organisms studied to date and is crucial for the efficient completion of the purine ring.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Formamidoimidazole-4-carboxamide ribotide - Wikipedia [en.wikipedia.org]
- 5. The structure of SAICAR synthase: an enzyme in the de novo pathway of purine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Faicar biosynthesis pathway intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109678#faicar-biosynthesis-pathway-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com